1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one
CAS No.:
Cat. No.: VC18838691
Molecular Formula: C9H10BrNOS
Molecular Weight: 260.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrNOS |
|---|---|
| Molecular Weight | 260.15 g/mol |
| IUPAC Name | 1-(4-amino-3-sulfanylphenyl)-2-bromopropan-1-one |
| Standard InChI | InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3 |
| Standard InChI Key | OCGVJACMBVJSBK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC(=C(C=C1)N)S)Br |
Introduction
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one is an organic compound with a propanone backbone, featuring a bromine atom and an amino-thiol substituent on the aromatic ring. It is classified under substituted phenyl ketones and is notable for its applications in medicinal chemistry and material sciences. The compound's CAS number is 1806345-19-6, although some sources may list it under different CAS numbers, such as 1804503-49-8, which might be due to variations in the compound's synthesis or structure .
Synthesis Methods
The synthesis of 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one typically involves multi-step processes. A common method includes the bromination of 1-(4-amino-3-mercaptophenyl)propan-2-one using brominating agents like bromine or N-bromosuccinimide in solvents such as acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure selective bromination.
Industrial methods often utilize continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to achieve high-purity products.
Chemical Reactions and Applications
1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one can undergo various chemical reactions due to its functional groups. These reactions are influenced by conditions like temperature, solvent choice, and the presence of catalysts, which affect reaction pathways and product yields.
The compound is of interest in medicinal chemistry due to its potential therapeutic roles. Research continues into its efficacy in biological systems, highlighting its versatility in synthetic organic chemistry and pharmaceutical applications.
Research Findings and Potential Applications
Research on 1-(4-Amino-3-mercaptophenyl)-2-bromopropan-1-one focuses on its potential applications in medicinal chemistry. Its reactivity profile makes it suitable for various chemical transformations, which are crucial in developing new drugs or materials.
While specific biological activities of this compound are not extensively documented, its structural features suggest potential roles in therapeutic applications. Further studies are needed to fully explore its biological efficacy and potential therapeutic roles.
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